5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a bromine substituent at the 5-position of the benzofuran core, a methyl group at the 3-position, and a dual N-substitution pattern: one on the 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and the other on the (5-methylfuran-2-yl)methyl moiety. The benzofuran scaffold is widely recognized for its pharmacological relevance, particularly in anti-inflammatory, anticancer, and antimicrobial applications . The bromine atom enhances electrophilic reactivity and may improve binding affinity in biological systems, while the tetrahydrothiophen-3-yl sulfone group contributes to solubility and metabolic stability.
Properties
Molecular Formula |
C20H20BrNO5S |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20BrNO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)20(23)19-13(2)17-9-14(21)4-6-18(17)27-19/h3-6,9,15H,7-8,10-11H2,1-2H3 |
InChI Key |
UFYQTGNKQCPXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, bromination, and the introduction of the dioxidotetrahydrothiophene and furan moieties. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dioxidotetrahydrothiophene and Furan Moieties: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It may serve as a lead compound for studying the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: The unique chemical structure of the compound makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in halogenation, aromatic substituents, or sulfone/amide groups. Key examples include:
Key Observations :
- Aromatic Substituents : The (5-methylfuran-2-yl)methyl group in the target compound may improve blood-brain barrier penetration compared to the 3-fluorobenzyl group in , due to furan’s lower electronegativity and smaller steric profile.
- Sulfone vs. Sulfinyl : The sulfone group in the target compound (vs. sulfinyl in ) offers greater oxidation stability and stronger hydrogen-bonding capacity, which could enhance target engagement .
Yield Comparison :
- The chlorinated analogue in reported a yield of ~65% for the final coupling step, while brominated derivatives (e.g., ) often show lower yields (~50–55%) due to bromine’s reactivity and purification challenges.
Pharmacological and Physicochemical Properties
- Solubility: The sulfone group in the target compound enhances water solubility compared to non-sulfonated benzofurans (e.g., ), as sulfones exhibit higher polarity.
- Binding Affinity : Molecular docking studies on similar compounds suggest that bromine’s larger van der Waals radius improves hydrophobic interactions with kinase active sites (e.g., EGFR inhibition ).
- Metabolic Stability : The tetrahydrothiophen-3-yl sulfone group reduces cytochrome P450-mediated oxidation compared to furan-only derivatives, as observed in .
Biological Activity
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzofuran core , a bromine substituent , and a dioxidotetrahydrothiophene moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of 492.4 g/mol. Its unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran and thiophene show promising anticancer effects. The compound's structure may enhance its affinity for cancer cell targets.
- Anti-inflammatory Properties : Compounds containing furan and benzofuran structures have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties.
Anticancer Activity
A study evaluated the anticancer properties of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 2.93 µM against MCF-7 cells, highlighting the potential for this compound to inhibit cancer cell proliferation effectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12d | A549 | 13.92 ± 1.21 |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- VEGFR-2 Inhibition : Similar compounds have shown inhibitory activity against VEGFR-2, a critical target in cancer therapy. For instance, IC50 values for related compounds were reported at approximately 185.5 nM .
- Apoptotic Pathways : Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic markers such as caspases and Bcl-2 family proteins .
- Cell Cycle Arrest : The impact on cell cycle phases has been noted, suggesting that the compound may interfere with normal cell cycle progression in cancer cells.
The synthesis of this compound involves several organic reactions that leverage its unique functional groups. The presence of bromine and sulfur atoms is expected to influence both its reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
